N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTVXBYGNONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula: C17H22N2O3S
- Molecular Weight: 342.44 g/mol
Structural Representation
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Inhibition Studies
Recent studies have indicated that sulfonamide derivatives can act as effective inhibitors of various biological targets. For instance, research has shown that certain benzenesulfonamides exhibit significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The study found that derivatives like 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to controls, suggesting a potential role in cardiovascular modulation .
The mechanism of action for this compound appears to involve interaction with calcium channels. Docking studies have suggested that these compounds may inhibit calcium channel activity, leading to decreased vascular resistance and altered cardiac function .
Pharmacokinetics
Pharmacokinetic parameters are crucial for understanding the biological activity of this compound. Theoretical evaluations using ADME/PK models indicate favorable absorption and distribution characteristics. For instance, studies utilizing the Admetlab 2.0 program have provided insights into the permeability of the compound across different biological membranes .
Case Studies
- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings demonstrated that certain derivatives significantly reduced perfusion pressure, indicating potential therapeutic applications in managing cardiovascular diseases .
- Calcium Channel Interaction : Another investigation focused on the interaction of sulfonamides with calcium channels, revealing that these compounds could modulate calcium influx in cardiac tissues, thus affecting heart contractility and vascular tone .
Summary of Biological Activities
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance | Mechanism of Action |
|---|---|---|---|
| This compound | Decreased | Decreased | Calcium channel inhibition |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased | Calcium channel inhibition |
| 2-hydrazinocarbonyl-benzenesulfonamide | No significant change | No significant change | Not specified |
Comparison with Similar Compounds
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
Structural Differences :
- Core : Celecoxib shares the benzenesulfonamide core but incorporates a pyrazole ring substituted with a trifluoromethyl group and a 4-methylphenyl group.
- Substituents : Unlike the query compound, Celecoxib lacks the bis-carbamoyl and isopropyl groups but includes a pyrazole heterocycle.
Functional Implications :
- Target Specificity : Celecoxib selectively inhibits cyclooxygenase-2 (COX-2), attributed to its pyrazole ring and trifluoromethyl group enhancing hydrophobic interactions with the enzyme’s active site .
| Property | Query Compound | Celecoxib |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 381.37 g/mol |
| Key Functional Groups | Bis-carbamoyl, isopropyl, p-tolyl | Pyrazole, trifluoromethyl, 4-methylphenyl |
| Primary Biological Target | Hypothesized: Soluble epoxide hydrolase (sEH) | COX-2 |
| Therapeutic Application | Under investigation (e.g., hypertension, inflammation) | Anti-inflammatory, analgesic |
N-((Adamantan-1-yl)carbamoyl)benzenesulfonamide Derivatives
Structural Differences :
- Core : Both compounds share the benzenesulfonamide core.
- Substituents : The adamantane group in the patent derivative replaces the isopropyl and p-tolylcarbamoyl groups in the query compound.
Functional Implications :
- Target Engagement : Adamantane derivatives are potent soluble epoxide hydrolase (sEH) inhibitors, with the adamantane group providing rigidity and enhancing binding to sEH’s hydrophobic pocket .
- Metabolic Stability : The adamantane moiety improves metabolic stability compared to the more flexible isopropyl and p-tolyl groups in the query compound, which may influence half-life and dosing regimens.
| Property | Query Compound | Adamantane Derivative |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~430 g/mol (estimated) |
| Key Functional Groups | Bis-carbamoyl, isopropyl, p-tolyl | Adamantane, carbamoyl |
| Primary Biological Target | Hypothesized: sEH | sEH |
| Therapeutic Application | Under investigation | Hypertension (patented) |
Research Findings and SAR Insights
- Role of Carbamoyl Groups : The bis-carbamoyl substituents in the query compound may mimic natural substrates of enzymes like sEH, enhancing inhibitory potency through hydrogen-bonding networks. This contrasts with Celecoxib’s reliance on aromatic stacking via its pyrazole ring .
- Synthetic Feasibility: Ionic liquids, noted for their role in green chemistry, could optimize the synthesis of such sulfonamides by improving reaction yields and reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
